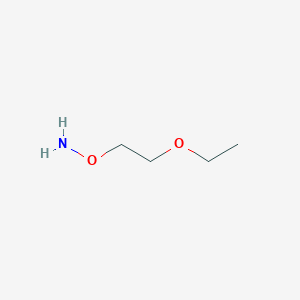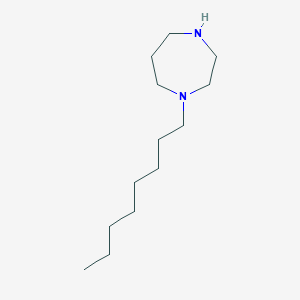
2-(2-Methyl-4-nitrophenyl)acetonitrile
Overview
Description
“2-(2-Methyl-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 543683-45-0 . Its molecular weight is 176.17 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, the synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O2/c1-7-6-9 (11 (12)13)3-2-8 (7)4-5-10/h2-3,6H,4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 176.17 .Scientific Research Applications
Photosensitive Protecting Groups
Nitrophenyl derivatives, including those related to "2-(2-Methyl-4-nitrophenyl)acetonitrile," are utilized as photosensitive protecting groups in synthetic chemistry. These compounds demonstrate potential for controlled release mechanisms in drug delivery systems and the synthesis of complex molecules through photochemical reactions. Their applications are promising in developing new pharmaceuticals and materials with light-responsive properties (Amit, Zehavi, & Patchornik, 1974).
Environmental Impact and Analysis
Nitrophenols, including derivatives of "this compound," are detected in various environmental compartments. Studies emphasize the need for monitoring nitrophenol levels due to their formation from combustion processes and potential toxicity. Advanced analytical techniques such as HPLC and GC-MS are essential for the accurate detection of nitrophenols in environmental samples, facilitating the assessment of their sources, transformation pathways, and ecological risks (Harrison et al., 2005).
Pharmaceutical Quality Control
In the context of pharmaceuticals, compounds like "this compound" could be implicated in the synthesis of active pharmaceutical ingredients (APIs) or intermediates. The quality control of such compounds is critical, employing methods like HPLC for ensuring the purity and efficacy of pharmaceutical products. This underscores the importance of analytical methodologies in maintaining drug safety and effectiveness (Kogawa et al., 2019).
Synthesis of Intermediates
Research on the synthesis of complex organic molecules highlights the role of nitrophenyl derivatives in creating intermediates for further chemical transformations. Such compounds are integral in synthesizing various pharmaceuticals, indicating their broad applicability in medicinal chemistry and drug development processes (Qiu et al., 2009).
Safety and Hazards
Future Directions
The use of “2-(2-Methyl-4-nitrophenyl)acetonitrile” and similar compounds in the synthesis of diverse heterocyclic compounds could be a potential area of future research . These compounds have been found to have a wide spectrum of biological activities, contributing to fields such as medicinal chemistry, material science, dyes and pigment science, and agrochemistry .
properties
IUPAC Name |
2-(2-methyl-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-9(11(12)13)3-2-8(7)4-5-10/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQDRKIUQLOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)

![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)


![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)
![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)

